diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate
Description
The compound diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate is a structurally complex molecule featuring:
- A thieno[3,4-d]imidazol-2-one core, a bicyclic system with a sulfur-containing thiophene ring fused to an imidazolone moiety.
- A diazanium (NH₂⁺-N≡N) group and a phosphate ester, which may enhance aqueous solubility or reactivity in biological systems.
Properties
IUPAC Name |
diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N3O9PS.2H3N/c29-19(17-37-38(33,34)35)16-36-23(31)14-8-6-4-2-1-3-5-7-11-15-26-22(30)13-10-9-12-21-24-20(18-39-21)27-25(32)28-24;;/h19-21,24,29H,1-18H2,(H,26,30)(H2,27,28,32)(H2,33,34,35);2*1H3/t19-,20+,21+,24+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPZQKULUKVAAZ-XYYJLZBASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O)NC(=O)N2.[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O)NC(=O)N2.[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52N5O9PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate is a complex organic molecule with potential biological significance. This article delves into its biological activity by examining various studies and findings related to its synthesis, reactivity, and applications in biological systems.
Chemical Structure and Properties
The compound features a diazonium group that is known for its high reactivity due to the presence of a nitrogen-nitrogen triple bond. This structural characteristic allows for various chemical transformations that can be exploited in biological contexts. The thieno[3,4-d]imidazole moiety contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including antibacterial and antifungal effects. The thieno[2,3-f] derivatives have been shown to possess significant antimicrobial properties. For instance:
- Antimicrobial Activity : A study demonstrated that thieno[2,3-f] compounds exhibited notable antibacterial and antifungal activities against various pathogens .
- Mechanisms of Action : The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies
- Synthesis and Testing : In one study, diazonium salts were synthesized from aniline derivatives and subsequently reacted with phenolic compounds. The resulting azo compounds showed promising antibacterial properties .
- Electrochemical Behavior : Another investigation focused on the electrochemical reduction of aryldiazonium salts which highlighted their potential for surface modification applications in biosensors . The study found that the presence of electron-withdrawing groups enhanced the reactivity of these diazonium compounds.
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activity of diazanium compounds is often attributed to their ability to form reactive intermediates. For example:
- Radical Formation : Upon activation (e.g., via photoredox processes), diazonium salts can generate radicals that participate in various biochemical reactions .
- Covalent Bonding : These intermediates can covalently bond with biomolecules such as proteins and nucleic acids, potentially leading to therapeutic effects or toxicity depending on the context .
Scientific Research Applications
Chemical Biology Applications
1. Modifications of Biopolymers
Diazo compounds have been utilized for the alkylation of phosphates in biopolymers. This method allows for the selective modification of nucleoside monophosphates and nucleic acid oligomers. By controlling the pH of the reaction medium, researchers can preferentially target phosphates while minimizing unwanted alkylation of other Brønsted acids like carboxylic acids and sulfonic acids. This selectivity is particularly valuable for creating photo-caged variants of peptides and nucleic acids, which have potential applications in phosphoproteomics .
2. Chemical Probes for Biomolecules
Diazo compounds serve as effective chemical probes that facilitate novel modifications of proteins and nucleic acids. Their tunable reactivity allows for specific interactions with biomolecules, enabling researchers to study biological processes at a molecular level. Stabilized diazo compounds are particularly promising due to their compatibility with living systems, enhancing their utility in various biological contexts .
Medicinal Chemistry Applications
1. Antitumor Agents
Certain diazo compounds exhibit significant biological activity, including the inhibition of enzymes involved in nucleotide biosynthesis. For example, 6-diazo-5-oxo-norleucine (DON) is known for its ability to inhibit amidotransferases and has shown promise in early-stage clinical trials against various cancers . Similarly, diazo-containing analogs of asparagine are utilized in treating leukemia by interfering with asparagine synthesis .
2. Detection Probes
Diazo compounds are also employed as detection probes in clinical assays. Their ability to selectively modify biomolecules makes them useful for improving the reliability of assays that measure specific metabolites or drugs in biological samples .
Catalysis and Materials Science Applications
1. Catalyst Design
Diazonium salts play a crucial role in catalyst design through grafting techniques. They can be used to create stable catalytic surfaces that enhance reaction rates and selectivity in organic synthesis. For instance, diazonium-modified catalysts have been shown to facilitate reactions such as cyclization and olefination under mild conditions .
2. Material Development
In materials science, diazo compounds are utilized for the functionalization of surfaces and the development of advanced materials. The reactivity of diazonium salts allows for the creation of coatings with tailored properties, which can be applied in electronics and nanotechnology .
Case Studies
Comparison with Similar Compounds
Structural Similarities and Differences
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Core Structure: All analogs share the thienoimidazolone core, critical for binding to streptavidin or biotin-dependent enzymes .
- Functional Groups : The target compound’s diazonium and phosphate groups distinguish it from ester- or acid-containing analogs, suggesting unique reactivity or solubility profiles.
- Chain Length : The C12 chain in the target compound may enhance lipid bilayer penetration compared to shorter chains in analogs .
Q & A
Q. What are the critical considerations for optimizing the synthetic pathway of this compound?
The synthesis involves a biotinylated phospholipid analog with a dodecanoyloxy linker. Key challenges include steric hindrance during coupling reactions (e.g., amidations) and maintaining stereochemical integrity at the (2R)-hydroxypropyl phosphate group. Methodologically, reaction conditions (e.g., solvent polarity, temperature, and catalysts) must be tailored to minimize racemization. Use of NMR (¹H, ¹³C) and LC-MS for real-time monitoring of intermediates is critical . Purification via reverse-phase chromatography or membrane-based separation technologies (e.g., tangential flow filtration) can address solubility issues in polar solvents .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Multi-dimensional NMR (COSY, HSQC) is essential for confirming stereochemistry and connectivity, particularly for the hexahydrothienoimidazole core. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) should be used to verify the molecular ion peak and isotopic distribution. X-ray crystallography may be employed if single crystals are obtainable, though the compound’s amphiphilic nature complicates crystallization .
Q. What stability assays are recommended for this compound under experimental storage conditions?
Conduct accelerated degradation studies in aqueous buffers (pH 4–9) at 25–40°C, monitored via HPLC-UV/Vis. Assess hydrolytic susceptibility of the phosphate ester and dodecanoyloxy linkages. Lyophilization or storage in anhydrous DMSO at −80°C is advised for long-term stability. Include mass spectrometry to detect decomposition products (e.g., free biotin or phosphate fragments) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data on membrane interactions?
Molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini can model the compound’s behavior in lipid bilayers. Parameters should focus on the dodecanoyloxy chain’s flexibility and the biotin moiety’s solvent accessibility. Compare simulated data with experimental results from surface plasmon resonance (SPR) or fluorescence anisotropy to validate binding kinetics or membrane insertion mechanisms .
Q. What strategies address low yields in the final coupling step of the synthetic route?
Low yields may arise from incomplete activation of the pentanoylamino intermediate. Optimize carbodiimide-based coupling agents (e.g., EDC/HOBt) with 4-dimethylaminopyridine (DMAP) as a catalyst. Alternatively, explore microwave-assisted synthesis to enhance reaction efficiency. Use ³¹P NMR to track phosphate group incorporation and quantify unreacted starting materials .
Q. How can researchers design assays to evaluate the compound’s intracellular trafficking?
Label the compound with a fluorophore (e.g., Cy5) at the hydroxypropyl phosphate group without disrupting biotin-avidin binding. Use confocal microscopy to track localization in live cells, combined with avidin-based pull-down assays for quantitative analysis. Include controls with free biotin to confirm specificity .
Methodological Guidance for Data Contradictions
Q. How to reconcile discrepancies between theoretical and observed binding affinities?
Cross-validate results using orthogonal techniques:
- Isothermal titration calorimetry (ITC) for thermodynamic parameters.
- SPR for kinetic data (association/dissociation rates).
- Fluorescence quenching assays to detect conformational changes. Ensure buffer conditions (ionic strength, pH) are consistent across assays. Computational docking (AutoDock Vina) can identify steric clashes or solvation effects not accounted for in vitro .
Q. What analytical approaches resolve ambiguity in degradation pathway identification?
Combine LC-MS/MS with ion mobility spectrometry (IMS) to separate co-eluting degradation products. Use hydrogen-deuterium exchange (HDX) mass spectrometry to map regions of structural instability. Compare fragmentation patterns with synthetic standards of suspected degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
